molecular formula C7H10N2O B12982237 N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine

N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine

Cat. No.: B12982237
M. Wt: 138.17 g/mol
InChI Key: VUORUPUXPFIAAR-UHFFFAOYSA-N
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Description

N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine is a heterocyclic compound featuring an oxazole ring fused with a cyclopropane ring and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in a solvent like dichloromethane (DCM) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the cyclopropane ring, leading to different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxazolone derivatives.

    Reduction: Reduced oxazole or cyclopropane derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, influencing biological pathways. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler heterocyclic compound with a similar ring structure.

    Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.

    Oxadiazole: Features an additional nitrogen atom in the ring structure.

Uniqueness

N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine is unique due to the combination of the oxazole ring with a cyclopropane ring and a methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

N-methyl-1-(1,3-oxazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2O/c1-8-7(2-3-7)6-9-4-5-10-6/h4-5,8H,2-3H2,1H3

InChI Key

VUORUPUXPFIAAR-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=NC=CO2

Origin of Product

United States

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